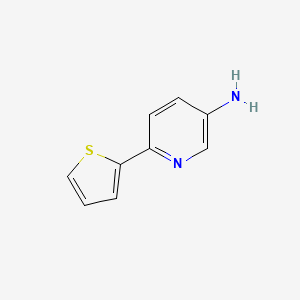

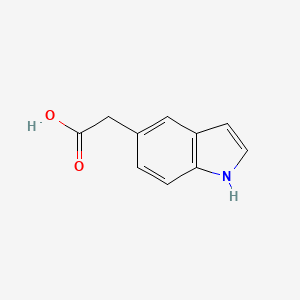

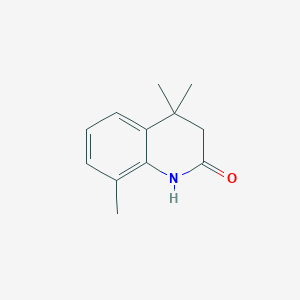

![molecular formula C7H6ClN3 B1603552 4-Cloro-3-metil-3H-imidazo[4,5-c]piridina CAS No. 87034-78-4](/img/structure/B1603552.png)

4-Cloro-3-metil-3H-imidazo[4,5-c]piridina

Descripción general

Descripción

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 87034-78-4 . It has a molecular weight of 167.6 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 .Chemical Reactions Analysis

Imidazopyridines, including 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a solid substance . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Modulación del Sistema Nervioso Central (SNC)

Este compuesto ha sido identificado como un modulador alostérico positivo del receptor GABA A, lo que sugiere su potencial para el tratamiento de trastornos del SNC . Al influir en la neurotransmisión GABAérgica, podría ser fundamental en el desarrollo de nuevas terapias para afecciones como la ansiedad, la epilepsia y los trastornos del sueño.

Ayuda al Sistema Digestivo

Como parte de la clase de imidazopiridinas, se han explorado derivados que incluyen el variante 4-Cloro-3-metil como inhibidores de la bomba de protones . Estos son cruciales para el manejo de la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas al reducir la producción de ácido estomacal.

Terapéutica contra el Cáncer

El núcleo estructural de este compuesto está presente en 3-deazaneplanocina A (DZNep), que actúa como un inhibidor de la síntesis de S-adenosil-L-homocisteína y un inhibidor de la histona metiltransferasa EZH2 . Esta acción dual proporciona una vía prometedora para el tratamiento del cáncer, incluidas aplicaciones potenciales en varios tipos de cáncer e incluso la enfermedad por virus del Ébola.

Aplicaciones Antiinflamatorias

Las imidazopiridinas, por extensión, se han desarrollado como fármacos antiinflamatorios no esteroideos (AINE) . Esto sugiere que el 4-Cloro-3-metil-3H-imidazo[4,5-c]piridina podría modificarse para actuar sobre las vías inflamatorias, ofreciendo una nueva clase de agentes antiinflamatorios.

Actividad Antimicrobiana

Los derivados del imidazo[4,5-c]piridina han mostrado promesa en la actividad antimicrobiana, lo que podría conducir al desarrollo de nuevos antibióticos o agentes antivirales . Esto es particularmente importante en la era de la creciente resistencia a los antibióticos.

Inhibición Enzimática

Este compuesto se ha asociado con la inhibición de enzimas involucradas en el metabolismo de los carbohidratos . Dichos inhibidores son valiosos en el tratamiento de trastornos metabólicos como la diabetes, ya que pueden modular los niveles de glucosa en el cuerpo.

Ciencia de Materiales

Debido a sus características estructurales únicas, las imidazopiridinas tienen aplicaciones potenciales en la ciencia de materiales, particularmente en procesos de transferencia de protones y carga . Esto podría conducir a avances en el desarrollo de nuevos materiales con propiedades electrónicas específicas.

Síntesis de Agentes Terapéuticos

El marco del imidazo[4,5-c]piridina sirve como precursor en la síntesis de una variedad de agentes terapéuticos . Su versatilidad en reacciones químicas lo convierte en un sintón valioso para la química medicinal, lo que lleva al descubrimiento de nuevos fármacos con diversas actividades biológicas.

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors play a crucial role in numerous disease conditions . The compound also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine acts as a positive allosteric modulator of GABA A receptors . This means it enhances the effect of GABA neurotransmitters, leading to increased inhibition of neuronal activity. It also has the ability to influence many cellular pathways necessary for the proper functioning of various cells .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can activate IKK-ɛ and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.

Result of Action

The molecular and cellular effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine’s action are diverse due to its influence on various cellular pathways. It can potentially alter the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This can lead to therapeutic effects in the central nervous system, digestive system, cancer, inflammation, etc .

Safety and Hazards

Direcciones Futuras

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have potential therapeutic applications in the future .

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. It has been identified as an inhibitor of certain enzymes, including histone methyltransferases and S-adenosyl-L-homocysteine hydrolase . These interactions are crucial for regulating gene expression and epigenetic modifications. The compound’s ability to inhibit these enzymes suggests its potential use in cancer therapy and antiviral treatments.

Cellular Effects

The effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the GABA_A receptor, which plays a role in neurotransmission . Additionally, the compound’s impact on histone methyltransferases can lead to changes in chromatin structure and gene expression, affecting cellular proliferation and differentiation.

Molecular Mechanism

At the molecular level, 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of histone methyltransferases by binding to the enzyme’s active site, preventing the transfer of methyl groups to histone proteins . This inhibition results in altered gene expression patterns, which can have downstream effects on cellular processes such as proliferation and apoptosis. Additionally, the compound’s interaction with S-adenosyl-L-homocysteine hydrolase inhibits the breakdown of S-adenosyl-L-homocysteine, leading to increased levels of this metabolite and subsequent inhibition of methylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer and viral infections. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing viral replication . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes such as histone methyltransferases and S-adenosyl-L-homocysteine hydrolase . These interactions affect metabolic flux and metabolite levels, particularly those involved in methylation reactions. The compound’s inhibition of S-adenosyl-L-homocysteine hydrolase leads to increased levels of S-adenosyl-L-homocysteine, which can inhibit other methyltransferases and affect various metabolic processes.

Transport and Distribution

Within cells and tissues, 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on gene expression. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is primarily within the nucleus, where it interacts with histone methyltransferases and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s activity and function are closely linked to its localization, as its interactions with nuclear proteins are essential for its biochemical effects.

Propiedades

IUPAC Name |

4-chloro-3-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLMQGSRUSNLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603619 | |

| Record name | 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87034-78-4 | |

| Record name | 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

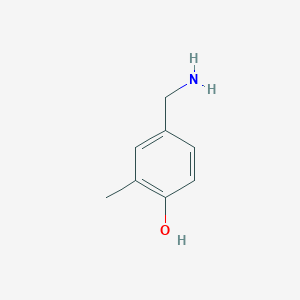

![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)